Cas no 2229099-17-4 (1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-difluorocyclopropane-1-carboxylic acid)

1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-difluorocyclopropane-1-carboxylic acid
- 2229099-17-4
- 1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid
- EN300-1955514
-
- インチ: 1S/C13H12F2N2O2/c14-13(15)7-12(13,11(18)19)6-5-10-16-8-3-1-2-4-9(8)17-10/h1-4H,5-7H2,(H,16,17)(H,18,19)
- InChIKey: JKXGYMHZFPSSTF-UHFFFAOYSA-N
- SMILES: FC1(CC1(C(=O)O)CCC1=NC2C=CC=CC=2N1)F
計算された属性
- 精确分子量: 266.08668395g/mol
- 同位素质量: 266.08668395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 391
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- XLogP3: 2.1
1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-difluorocyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1955514-5.0g |
1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2229099-17-4 | 5g |
$3728.0 | 2023-05-31 | ||
Enamine | EN300-1955514-10.0g |
1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2229099-17-4 | 10g |
$5528.0 | 2023-05-31 | ||
Enamine | EN300-1955514-0.25g |
1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2229099-17-4 | 0.25g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1955514-0.5g |
1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2229099-17-4 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1955514-0.1g |
1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2229099-17-4 | 0.1g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1955514-1.0g |
1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2229099-17-4 | 1g |
$1286.0 | 2023-05-31 | ||
Enamine | EN300-1955514-1g |
1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2229099-17-4 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1955514-0.05g |
1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2229099-17-4 | 0.05g |
$1080.0 | 2023-09-17 | ||
Enamine | EN300-1955514-2.5g |
1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2229099-17-4 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1955514-10g |
1-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-difluorocyclopropane-1-carboxylic acid |
2229099-17-4 | 10g |
$5528.0 | 2023-09-17 |
1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-difluorocyclopropane-1-carboxylic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-difluorocyclopropane-1-carboxylic acidに関する追加情報
1-2-(1H-1,3-Benzodiazol-2-yl)ethyl-2,2-difluorocyclopropane-1-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2229099-17-4, known as 1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-difluorocyclopropane-1-carboxylic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzodiazole moiety with a cyclopropane ring and a carboxylic acid group. The integration of these functional groups makes it a versatile molecule with applications in drug design, material science, and advanced chemical synthesis.
Recent studies have highlighted the importance of benzodiazole-containing compounds in the development of new therapeutic agents. The benzodiazole ring is known for its aromatic stability and ability to participate in various hydrogen bonding interactions, making it an ideal component for designing bioactive molecules. In the case of this compound, the benzodiazole group is attached to an ethyl chain that connects to a cyclopropane ring. The cyclopropane moiety introduces strain into the molecule, which can enhance its reactivity and make it suitable for specific chemical transformations.
The presence of two fluorine atoms on the cyclopropane ring further modulates the electronic properties of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to improve drug-like properties such as lipophilicity and metabolic stability. This compound's structure suggests that it could be a promising candidate for use in antiviral, antibacterial, or anticancer drug development programs.
Recent research has also focused on the synthesis and characterization of similar compounds. For instance, studies have explored the use of transition metal-catalyzed cross-coupling reactions to construct the benzodiazole-cyclopropane framework efficiently. These methods not only enhance the scalability of synthesis but also allow for greater structural diversity by introducing different substituents on the benzodiazole ring or cyclopropane core.
In terms of applications, this compound has shown potential in the field of materials science as well. Its unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials with tailored optical or electronic characteristics. Additionally, its ability to form stable complexes with metal ions could make it useful in catalysis or sensor technologies.
From a pharmacological perspective, this compound's structure suggests that it could act as a ligand for various protein targets. The combination of aromaticity from the benzodiazole group and strain from the cyclopropane ring could provide a unique binding profile that makes it effective in modulating enzyme activity or receptor function. Preclinical studies are currently underway to evaluate its potential as a lead compound in drug discovery programs.
Furthermore, recent advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicity profiles of this compound more accurately. Molecular docking studies have revealed that this compound has favorable binding affinities towards several key therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead molecule for developing novel therapeutics.
In conclusion, 1-2-(1H-1,3-benzodiazol-2-yl)ethyl-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229099-17-4) represents an exciting advancement in organic chemistry with broad applications across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a valuable tool for advancing scientific discovery and innovation.
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